
1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is a chemical compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a naphthalenylmethyl group attached to one of the nitrogen atoms, along with two methyl groups attached to the other nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- typically involves the reaction of 1,2-ethanediamine with naphthalenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors, blocking their signaling pathways. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-dimethyl-: This compound lacks the naphthalenylmethyl group and has different chemical properties and applications.
1,2-Ethanediamine, N,N’-diethyl-: This compound has ethyl groups instead of methyl groups, leading to different reactivity and uses.
N,N’-Dimethyl-1,2-ethanediamine: This compound is similar but lacks the naphthalenylmethyl group, making it less versatile in certain applications.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets.
Propiedades
Número CAS |
50341-70-3 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3 |
Clave InChI |
RWJJKNPSJCNSQR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



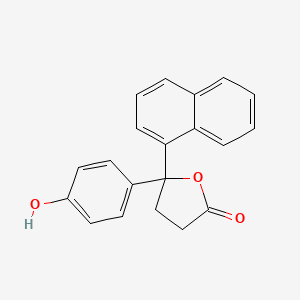

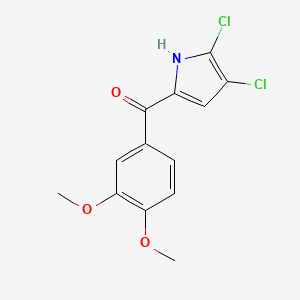
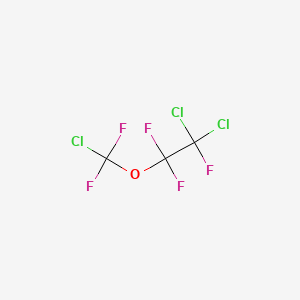
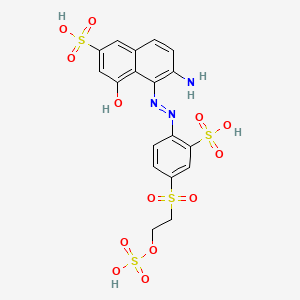

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
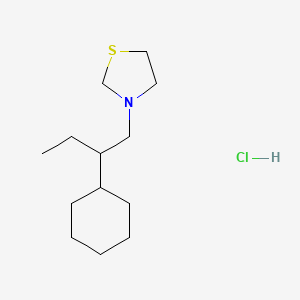
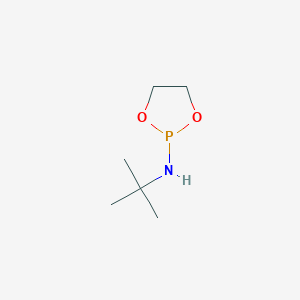
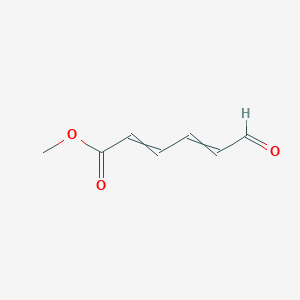
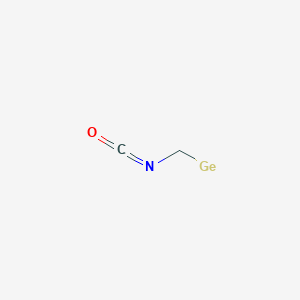
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
